[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride: is a chemical compound with the molecular formula C10H12BrClFN . It is a cyclopropyl derivative that contains both bromine and fluorine atoms on the phenyl ring, making it a unique and interesting compound for various chemical and biological studies .
Preparation Methods
The synthesis of [1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 2-fluorophenylacetic acid ethyl ester , which is then subjected to cyclopropanation using ring third formyl chloride in the presence of pyridine and dimethylformamide (DMF) . The resulting intermediate is further reacted with sulfuric acid and acetic acid to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents like sodium borohydride , and substitution reagents like nucleophiles .
Scientific Research Applications
[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, allowing it to modulate various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to [1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride include:
[1-(4-Fluorophenyl)cyclopropyl]methanamine hydrochloride: Lacks the bromine atom, which may affect its chemical reactivity and biological activity.
4-Bromo-2-fluorobiphenyl: Contains a biphenyl structure instead of a cyclopropyl ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms on the cyclopropyl ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(4-bromo-2-fluorophenyl)cyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN.ClH/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10;/h1-2,5H,3-4,6,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXGOJPHPOBRGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=C(C=C2)Br)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.